2-Cyclohexen-1-one, 4-phenyl- 2-Cyclohexen-1-one, 4-phenyl-
Brand Name: Vulcanchem
CAS No.: 51171-72-3
VCID: VC3932619
InChI: InChI=1S/C12H12O/c13-12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-6,8,11H,7,9H2
SMILES: C1CC(=O)C=CC1C2=CC=CC=C2
Molecular Formula: C12H12O
Molecular Weight: 172.22 g/mol

2-Cyclohexen-1-one, 4-phenyl-

CAS No.: 51171-72-3

Cat. No.: VC3932619

Molecular Formula: C12H12O

Molecular Weight: 172.22 g/mol

* For research use only. Not for human or veterinary use.

2-Cyclohexen-1-one, 4-phenyl- - 51171-72-3

Specification

CAS No. 51171-72-3
Molecular Formula C12H12O
Molecular Weight 172.22 g/mol
IUPAC Name 4-phenylcyclohex-2-en-1-one
Standard InChI InChI=1S/C12H12O/c13-12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-6,8,11H,7,9H2
Standard InChI Key IMZKNYVHHFRIMH-UHFFFAOYSA-N
SMILES C1CC(=O)C=CC1C2=CC=CC=C2
Canonical SMILES C1CC(=O)C=CC1C2=CC=CC=C2

Introduction

Chemical Structure and Molecular Characteristics

Core Structural Features

2-Cyclohexen-1-one, 4-phenyl- consists of a six-membered cyclohexenone ring with a ketone group at the 1-position and a phenyl group at the 4-position. The conjugated dienone system (C1–C2 double bond) creates an electron-deficient region, making the compound reactive toward nucleophiles and dienes in cycloadditions . The phenyl substituent introduces steric and electronic effects that influence regioselectivity in subsequent reactions.

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular formulaC12H12O\text{C}_{12}\text{H}_{12}\text{O}
Molecular weight172.22 g/mol
Exact mass172.089 Da
Topological polar surface area17.07 Ų
LogP (octanol-water)2.69

Spectroscopic Identification

Nuclear Magnetic Resonance (NMR):

  • 1H^1\text{H} NMR: Signals for the vinyl proton (C2–H) appear at δ 6.5–7.0 ppm due to deshielding by the carbonyl group. The phenyl ring protons resonate as a multiplet at δ 7.2–7.4 ppm .

  • 13C^{13}\text{C} NMR: The carbonyl carbon (C1) is observed near δ 205 ppm, while the conjugated carbons (C2 and C3) appear at δ 125–135 ppm .

Infrared (IR) Spectroscopy:
A strong absorption band at 1680cm1\sim 1680 \, \text{cm}^{-1} corresponds to the carbonyl stretching vibration of the α,β-unsaturated ketone .

Synthesis and Manufacturing

Classical Synthetic Routes

Robinson Annulation:
This method constructs the cyclohexenone ring via a tandem Michael addition-aldol condensation. For example, reacting methyl vinyl ketone with benzaldehyde under basic conditions yields 4-phenyl-2-cyclohexen-1-one in 65–75% yield .

Claisen-Schmidt Condensation:
A benzaldehyde derivative condenses with cyclopentanone in the presence of NaOH, followed by acid-catalyzed dehydration to form the enone system .

Advanced Methodologies

Microbial Reduction:
Saccharomyces cerevisiae catalyzes the asymmetric reduction of 4-phenyl-2-cyclohexen-1-one to produce chiral alcohols with >90% enantiomeric excess, demonstrating its utility in green chemistry .

Table 2: Comparison of Synthetic Methods

MethodYield (%)SelectivityConditions
Robinson Annulation65–75ModerateNaOH, ethanol, reflux
Microbial Reduction80–90HighpH 7, 30°C

Physical and Chemical Properties

Thermodynamic Parameters

The compound exhibits moderate lipophilicity (LogP = 2.69), facilitating solubility in organic solvents like dichloromethane and ethyl acetate. Its melting and boiling points remain uncharacterized in open literature, though analogs with similar structures typically melt between 80–100°C .

Reactivity Profile

Nucleophilic Additions:
The α,β-unsaturated ketone undergoes 1,4-conjugate additions with Grignard reagents, yielding allylic alcohols after workup .

Diels-Alder Reactions:
As a dienophile, it reacts with 1,3-dienes (e.g., cyclopentadiene) to form bicyclic adducts, which are precursors in natural product synthesis .

Applications in Organic Synthesis

Pharmaceutical Intermediates

4-Phenyl-2-cyclohexen-1-one is a key precursor in synthesizing nonsteroidal anti-inflammatory drugs (NSAIDs). For instance, its hydrogenation produces 4-phenylcyclohexanol, which is alkylated to generate analogs of ibuprofen .

Agrochemicals

Derivatives functionalized with chlorine atoms at the 3-position exhibit herbicidal activity. A 59% yield of 3-(2,4-dichlorobenzoyloxy)-2-phenyl-2-cyclohexen-1-one has been reported as a safener for maize crops .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator